(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone
Description
(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone is a heterocyclic compound featuring a benzothiazole core substituted with a bromine atom at position 6, a piperazine ring, and a cyclopropyl methanone group. This structure combines electron-withdrawing (bromine) and sterically constrained (cyclopropyl) moieties, which are often leveraged in medicinal chemistry to enhance binding affinity and metabolic stability.
Properties
IUPAC Name |
[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclopropylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3OS/c16-11-3-4-12-13(9-11)21-15(17-12)19-7-5-18(6-8-19)14(20)10-1-2-10/h3-4,9-10H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBZSTAWYWMPJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone typically involves multiple steps:
Formation of the Bromobenzo[d]thiazole Intermediate: The initial step involves the bromination of benzo[d]thiazole. This can be achieved by reacting benzo[d]thiazole with bromine in the presence of a suitable solvent like acetic acid.
Piperazine Derivatization: The bromobenzo[d]thiazole intermediate is then reacted with piperazine. This step usually requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Cyclopropyl Methanone Addition: The final step involves the introduction of the cyclopropyl methanone group. This can be done by reacting the piperazine derivative with cyclopropylcarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Formation of the Piperazine-Bromobenzo[d]thiazole Linkage
The piperazine ring is typically introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling reactions. For example:
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SNAr Reaction : A bromobenzo[d]thiazole derivative reacts with piperazine in the presence of a base (e.g., cyclohexyl magnesium chloride) and a leaving group (e.g., chloride) to form the piperazine-bromobenzo[d]thiazole core .
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Ullmann Coupling : Copper-mediated coupling between halobenzo[d]thiazole fragments and piperazine derivatives has been used in similar systems .
Ketone Formation
The cyclopropyl ketone moiety likely arises from amide coupling or acylation reactions:
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Amide Coupling : A cyclopropyl carboxylic acid derivative reacts with piperazine via a coupling agent (e.g., HATU or EDCl) to form the ketone linkage .
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Acylation : Direct acylation of piperazine with cyclopropanecarbonyl chloride under basic conditions (e.g., pyridine) could yield the ketone .
Bromination
The bromine substituent on the benzothiazole ring may be introduced via electrophilic aromatic substitution or direct bromination :
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Bromination : Reaction with bromine in the presence of a catalyst (e.g., FeBr₃) to introduce the bromine at the 6-position of benzothiazole .
SNAr Reaction for Piperazine Linkage
Mechanism :
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Activation : The bromobenzo[d]thiazole substrate is activated by electron-withdrawing groups (e.g., nitro or cyano) to facilitate nucleophilic attack.
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Nucleophilic Attack : Piperazine (acting as a nucleophile) replaces the halide (e.g., bromide) on the aromatic ring.
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Deprotonation : A base (e.g., K₂CO₃) deprotonates the intermediate to form the final product .
Conditions :
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Solvent: Toluene or DMF.
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Temperature: Elevated (e.g., 100°C).
Amide Coupling for Ketone Formation
Mechanism :
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Activation : Cyclopropanecarboxylic acid is activated by a coupling agent (e.g., HATU) to form an active intermediate.
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Nucleophilic Attack : Piperazine reacts with the activated acid to form the amide bond.
Conditions :
Piperazine Ring Alterations
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Alkylation/Acylation : Piperazine can undergo further alkylation (e.g., with alkyl halides) or acylation (e.g., with acetyl chloride) to modify solubility or biological activity .
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Dehydration : Piperazine rings may undergo ring-closing metathesis or cyclization under specific conditions .
Benzothiazole Substitution
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Cross-Coupling : Bromobenzo[d]thiazole derivatives can participate in Heck coupling or Sonogashira coupling to introduce additional substituents (e.g., alkenes or alkynes) .
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Sulfonation/Nitration : Introduction of electron-withdrawing groups (e.g., nitro) to enhance reactivity in subsequent reactions .
Reaction Conditions and Reagents
| Reaction Type | Key Reagents | Conditions |
|---|---|---|
| SNAr Reaction | Piperazine, K₂CO₃, DMF | 100°C, 12–24 h |
| Amide Coupling | HATU, DIPEA, DMF | RT to 60°C, 2–4 h |
| Bromination | Br₂, FeBr₃, CHCl₃ | 0°C to RT, 1–2 h |
| Ullmann Coupling | CuI, KI, pyridine | 80–100°C, 12–24 h |
Research Findings and Implications
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Biological Activity : Related piperazine-benzothiazole derivatives exhibit antitumor and antimicrobial properties, likely due to interactions with cellular targets (e.g., kinases or receptors) .
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Structural Optimization : Bromine substitution enhances lipophilicity and membrane permeability, while cyclopropyl ketones may improve metabolic stability .
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Synthetic Challenges : Poor regioselectivity in coupling reactions and impurity formation require careful optimization of bases and solvents .
Critical Analysis of Analogous Compounds
While the exact compound is not directly studied, its structural analogs (e.g., (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone ) highlight:
Scientific Research Applications
Chemistry
In chemistry, (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a pharmacophore. The bromobenzo[d]thiazole moiety is known for its biological activity, and the piperazine ring is a common feature in many bioactive compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets. The bromobenzo[d]thiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity for these targets. The cyclopropyl group can influence the compound’s pharmacokinetic properties, such as its stability and solubility.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares a common cyclopropyl-piperazine methanone backbone with several analogs, but differences in the attached heterocyclic systems and substituents lead to distinct properties:
Key Observations :
- Substituent Effects : The 6-bromo group in the target compound contrasts with chlorine or fluorine in analogs. Bromine’s larger atomic radius and polarizability could enhance hydrophobic interactions in biological targets .
- Cyclopropyl Group : Present in all listed compounds, this moiety is hypothesized to reduce metabolic degradation by cytochrome P450 enzymes, a feature critical for oral bioavailability .
Pharmacological Data
- Molecular Weight : The target compound’s molecular weight is expected to exceed 450 Da (based on analogs in and ), which may affect blood-brain barrier permeability .
- Stability : HRMS data for analogs (e.g., 411.1946 for 13c ) indicate high purity, suggesting that the cyclopropyl-piperazine backbone contributes to synthetic robustness.
Biological Activity
The compound (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. Its unique structure combines a piperazine ring, a bromobenzo[d]thiazole moiety, and a cyclopropyl group, which may contribute to its interaction with various biological targets.
- Molecular Formula : C₁₅H₁₃BrN₄OS
- Molecular Weight : 393.3 g/mol
- CAS Number : 919752-54-8
Biological Activity Overview
Research indicates that compounds containing thiazole and benzothiazole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound has shown promise particularly in the following areas:
1. Antitumor Activity
Studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, structural activity relationship (SAR) analyses suggest that modifications to the thiazole ring can enhance its antitumor efficacy.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses broad-spectrum antibacterial properties against various pathogens, making it a candidate for further development as an antimicrobial agent.
3. Anti-inflammatory Effects
The structural characteristics of the compound suggest potential anti-inflammatory properties, likely due to its ability to modulate inflammatory pathways. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, indicating a therapeutic potential in treating inflammatory diseases.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Inhibition of Enzymes/Receptors : The compound may bind to enzymes or receptors involved in cancer progression or inflammation, thereby inhibiting their activity.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to increased cell death.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thiazole derivatives, including this compound:
- Antitumor Evaluation : A study assessed the cytotoxic effects of various thiazole derivatives on cancer cell lines and found that those with bromine substitutions showed enhanced activity compared to their non-brominated counterparts .
- Antimicrobial Studies : Research involving the synthesis and testing of benzothiazole derivatives revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Mechanistic Studies : Investigations into the compound's mechanism revealed interactions with proteins involved in apoptosis and cell cycle regulation, highlighting its potential as a lead compound in drug discovery .
Q & A
Synthesis and Optimization
Basic Question: Q. What are the optimal synthetic routes for (4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone?
- Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A general approach involves reacting 6-bromobenzo[d]thiazol-2-amine with a cyclopropane carbonyl chloride intermediate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Evidence from analogous piperazine-methanone syntheses suggests using dichloromethane (DCM) as a solvent and refluxing for 4–6 hours to achieve yields of 60–75% . Purification typically involves column chromatography with ethyl acetate/hexane gradients.
Advanced Question: Q. How can low yields during the acylation of the piperazine ring be mitigated?
- Methodological Answer:
Low yields often arise from steric hindrance or incomplete activation of the carbonyl group. Strategies include:
Structural Characterization
Basic Question: Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer:
Essential techniques include:
Advanced Question: Q. How can ambiguous NMR signals from overlapping piperazine and cyclopropane groups be resolved?
- Methodological Answer:
Biological Activity Evaluation
Basic Question: Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?
- Methodological Answer:
Prioritize assays based on structural analogs:
Advanced Question: Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer:
- Synthesize analogs with variations in the bromobenzo[d]thiazole (e.g., substituents at position 6) and cyclopropane groups.
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., 5-HT2A) and guide substitutions .
- Validate selectivity via off-target screening panels (e.g., Eurofins Cerep) .
Computational and Mechanistic Studies
Basic Question: Q. How can molecular docking predict the binding mode of this compound to biological targets?
- Methodological Answer:
Advanced Question: Q. What molecular dynamics (MD) protocols assess the stability of ligand-receptor complexes?
- Methodological Answer:
Data Contradiction and Reproducibility
Advanced Question: Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer:
- Compare assay conditions (e.g., cell line passage number, serum concentration) that may affect results .
- Validate purity (>95% by HPLC) and confirm stereochemistry (if applicable) via chiral chromatography .
- Replicate experiments with independent synthetic batches to rule out batch-to-batch variability.
Environmental and Stability Studies
Basic Question: Q. What protocols evaluate the compound’s stability under laboratory storage conditions?
- Methodological Answer:
Advanced Question: Q. How can the environmental fate of this compound be modeled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
